

# crystal structure of 1-lodoadamantane and phase transitions

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An In-depth Technical Guide to the Crystal Structure and Phase Transitions of **1-lodoadamantane** 

#### Introduction

**1-lodoadamantane** (1-IA), a halogenated derivative of adamantane, is a molecular solid that exhibits complex and unusual solid-state phase behavior.[1][2] While adamantane and its other halogenated counterparts have been studied for their order-disorder transitions, **1-lodoadamantane** presents a particularly intricate case of polymorphism.[1][3][4] At ambient temperature, it exists in a phase (Phase A) that transforms into three distinct low-temperature phases (Phases B, C, and D) upon cooling. The transformation pathways are notably different between cooling and heating cycles and even vary among ostensibly identical single crystals, making it a subject of significant research interest.

This technical guide provides a comprehensive overview of the crystal structures of the known phases of **1-lodoadamantane** and details its complex phase transition pathways. It summarizes the crystallographic data, outlines the experimental protocols used for its characterization, and visualizes the transformation sequences.

### **Crystal Structures of 1-lodoadamantane**

**1-lodoadamantane** is known to exist in at least four distinct crystalline phases. The ambient temperature phase is designated as Phase A, and upon cooling, three other phases—B, C, and



D—can be formed. The crystal structures for phases A, B, and C have been determined by single-crystal X-ray diffraction.

Phase A: This is the high-temperature phase, stable at ambient conditions. A re-determination of its structure found it to be orthorhombic with the space group Pmn2<sub>1</sub>, which differs from a previous report that suggested disorder. In this phase, the 1-IA molecule is located on a crystallographic mirror plane. Solid-state <sup>13</sup>C NMR spectroscopy indicates the presence of dynamic processes within this phase.

Phase B: This low-temperature phase has a monoclinic crystal system with the space group P21. Its structure is closely related to that of Phase A, and a group-subgroup relationship exists between them.

Phase C: This is another low-temperature phase, also with a monoclinic system, but with the space group P2<sub>1</sub>/c.

Phase D: This phase is also formed upon cooling, as identified by powder X-ray diffraction, but its crystal structure has not yet been determined.

#### **Data Presentation: Crystallographic Data**

The crystallographic data for the determined phases of **1-lodoadamantane** are summarized below.

Phase	Tempe rature (K)	Crystal Syste m	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volum e (ų)
Α	290	Orthorh ombic	Pmn2ı	6.7037	10.0210	7.5615	90	508.08
В	175	Monocli nic	P21	6.619	9.771	7.556	90.73	488.2
С	230	Monocli nic	P21/c	13.064	9.873	14.801	115.15	1727.8

Data extracted from the findings of Al Rahal et al. (2023).



#### **Phase Transitions**

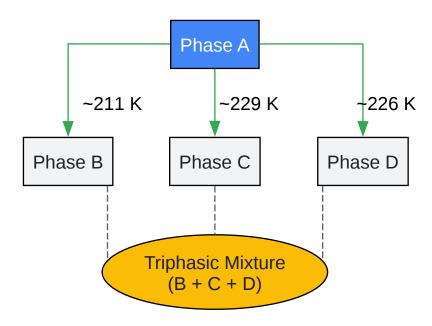
The phase transition behavior of **1-lodoadamantane** is highly complex, with different pathways observed upon cooling and heating. This behavior has been elucidated through a combination of Differential Scanning Calorimetry (DSC), single-crystal XRD, and synchrotron powder XRD.

#### **Cooling Cycle**

When a powder sample of Phase A is cooled, it does not transform into a single new phase but rather into a triphasic mixture of Phases B, C, and D through three distinct exothermic events.

- At approximately 229 K, a portion of Phase A transforms into Phase C.
- At around 226 K, some of the remaining Phase A transforms into Phase D.
- Finally, at about 211 K, all remaining Phase A transforms into Phase B.

Remarkably, single-crystal experiments show that individual, seemingly identical crystals of Phase A will transform entirely to either Phase B or Phase C, indicating that subtle, XRD-indistinguishable differences dictate the transformation pathway.



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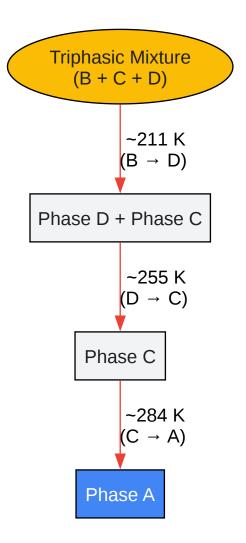
Phase transition pathway of **1-lodoadamantane** upon cooling.



#### **Heating Cycle**

Upon heating the triphasic mixture of B, C, and D from 123 K, a different, sequential transformation pathway is observed, characterized by three endothermic events.

- At approximately 211 K, Phase B transforms into Phase D.
- At about 255 K, all of Phase D (including that formed from Phase B) transforms into Phase C.
- Finally, at around 284 K, Phase C transforms back to the original Phase A.



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Phase transition pathway of **1-lodoadamantane** upon heating.



#### **Data Presentation: Phase Transition Temperatures**

The transition temperatures identified from DSC measurements are summarized below.

Event	Cycle	Temperature (K)	Process
T <sub>1</sub>	Cooling	≈ 229	Phase A → Phase C
T <sub>2</sub>	Cooling	≈ 226	Phase A → Phase D
Тз	Cooling	≈ 211	Phase A → Phase B
T4	Heating	≈ 211	Phase B → Phase D
T <sub>5</sub>	Heating	≈ 255	Phase D → Phase C
Т6	Heating	≈ 284	Phase C → Phase A

Temperatures correspond to thermal events observed in DSC data.

## **Experimental Protocols**

A multi-technique approach was essential to unravel the complex behavior of **1-lodoadamantane**.

#### **Differential Scanning Calorimetry (DSC)**

- Objective: To identify the temperatures and thermodynamic signatures (exothermic/endothermic events) of phase transitions.
- Methodology: A polycrystalline sample of 1-IA was subjected to controlled cooling and heating cycles. A representative experiment involved cooling the sample from ambient temperature to 190 K and subsequently heating it to the melting point. The cooling and heating rates were controlled, for instance, at 5 K/min, to resolve the distinct thermal events corresponding to the solid-solid phase transitions.

#### Single-Crystal X-ray Diffraction (XRD)

 Objective: To determine the precise atomic arrangement and crystallographic parameters of individual phases.



Methodology: A single crystal of 1-IA was mounted on a diffractometer equipped with a
cooling system. For Phase A, data was collected at 290 K. To study the transitions, the
crystal was cooled to specific temperatures near the transition points (e.g., 230 K or 210 K).
Full diffraction datasets were collected for the newly formed phases (Phase B or Phase C) to
allow for complete structure solution and refinement. This method was crucial in discovering
that different single crystals follow different transformation pathways.

#### **Synchrotron Powder X-ray Diffraction (XRD)**

- Objective: To monitor the structural changes in a polycrystalline (powder) sample as a function of temperature and identify the sequence of phase formation.
- Methodology: A powder sample of 1-IA was loaded into a capillary and placed on a synchrotron beamline, which provides high-resolution XRD data. The sample was subjected to a programmed temperature ramp, cooling from ambient temperature down to 123 K and then heating back up. Powder diffraction patterns were recorded at regular temperature intervals. Analysis of these patterns allowed for the identification of the temperatures at which different phases appear and disappear, confirming the complex transformation pathways observed in DSC.

# Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To investigate the molecular dynamics of 1-IA molecules in the solid state.
- Methodology: High-resolution solid-state <sup>13</sup>C NMR spectra were recorded for Phase A at 293 K. The dipolar dephasing technique was employed, which distinguishes between static and dynamic CHn moieties. In this experiment, spectra are recorded with varying dipolar dephasing delays. The persistence of signals for <sup>13</sup>C nuclei bonded to protons at longer delays indicates significant molecular motion, providing insight into the dynamic nature of Phase A.

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